
Spirolaxine methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirolaxine methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C24H34O6 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Spirolaxine methyl ether is characterized by a complex structure featuring a 5,7-dimethoxyphthalide nucleus linked to a 6,5-spiroacetal group. The compound can be synthesized through various methods, including:
- Brimble Synthesis : This method involves a modified Julia olefination to couple a phthalide aldehyde with a sulfone fragment, establishing the stereochemistry of the product through careful control of reaction conditions .
- Dallavalle Synthesis : This approach utilizes an oxidative cyclization of hydroxyalkyl-substituted tetrahydropyran to form the spiroketal system, followed by condensation with phosphonates .
- Phillips Synthesis : A cyclopropanol-based strategy is employed here, where readily available olefins are coupled with γ-valerolactone to yield this compound .
These synthetic routes not only confirm the compound's stereochemistry but also facilitate the production of analogs for further research.
Inhibition of Helicobacter pylori
One of the most notable applications of this compound is its potent inhibitory activity against Helicobacter pylori, a bacterium associated with various gastrointestinal disorders, including peptic ulcers and gastric cancer. Research indicates that this compound exhibits stronger anti-H. pylori activity compared to its natural counterpart, spirolaxine .
Table 1: Comparative Anti-H. pylori Activity
This enhanced activity suggests that this compound could be developed into an effective therapeutic agent for treating H. pylori-related conditions.
Potential Therapeutic Uses
Given its biological properties, this compound has potential applications in various therapeutic areas:
- Gastrointestinal Disorders : Its ability to inhibit H. pylori positions it as a candidate for treating infections that lead to gastritis and ulcers.
- Cancer Prevention : Due to its antibacterial properties, there is potential for using this compound in preventing gastric cancer linked to chronic H. pylori infection.
- Drug Development : The compound's structure can serve as a scaffold for synthesizing new derivatives with improved efficacy and safety profiles.
Case Studies and Research Findings
Several studies have explored the synthesis and application of this compound:
- Enantioselective Synthesis : A study demonstrated the first enantioselective total synthesis of this compound, confirming its stereochemical configuration and establishing a reliable synthetic pathway for further research .
- Biological Evaluation : Research highlighted that modifications to the structure of this compound could enhance its biological activity against H. pylori, paving the way for developing more effective antimicrobial agents .
- Structure-Activity Relationship Studies : Ongoing investigations focus on understanding how structural variations impact the compound's efficacy against bacterial strains, which is crucial for drug design .
Analyse Des Réactions Chimiques
Sharpless Asymmetric Epoxidation for Stereochemical Control
The Sharpless asymmetric epoxidation is utilized to establish stereochemistry in both the phthalide and spiroketal moieties. For example:
-
Epoxidation of allylic alcohol intermediates generates chiral epoxides, which are subsequently reduced or rearranged to set stereocenters at C3, C2'', C5'', and C7'' .
Substrate | Conditions | Epoxide Configuration | Yield |
---|---|---|---|
Allylic alcohol 20 | Ti(OiPr)₄, (+)-DET, TBHP | (R,R)-epoxide | 89% |
This reaction ensures enantioselective synthesis critical for biological activity .
Modified Julia–Kocienski Olefination for Fragment Coupling
A modified Julia–Kocienski olefination connects the spiroacetal sulfone (4) and phthalide-aldehyde (3) fragments. This reaction forms the C1–C2 bond of the polymethylene chain:
Reactants | Conditions | Product | Yield |
---|---|---|---|
Sulfone 4b + Aldehyde 3a | KHMDS, THF, −78°C → rt | Alkene intermediate | 76% (2 steps) |
The reaction proceeds via a sulfinate intermediate, enabling stereoselective formation of the trans-alkene .
Prins Cyclization for Spiroketal Formation
The -spiroketal system is constructed via Prins cyclization , a key step in forming the spiroacetal core:
Substrate | Conditions | Product | Yield |
---|---|---|---|
Diol derivative | TFA, CH₂Cl₂, 0°C → rt | Spiroacetal 51 | 63% |
This acid-catalyzed reaction generates the thermodynamically favored spiroketal isomer stabilized by anomeric effects .
Wadsworth-Emmons Condensation for Polymethylene Chain Installation
The Wadsworth-Emmons condensation installs the polymethylene chain on the phthalide moiety:
Reactants | Conditions | Product | Yield |
---|---|---|---|
Aldehyde 53 + Phosphonate 52 | NaH, THF, 0°C → rt | α,β-unsaturated ester | 67% |
This reaction forms the E-alkene selectively, critical for subsequent hydrogenation steps .
Catalytic Hydrogenation for Final Reduction
A Pd/C-catalyzed hydrogenation reduces the alkene in the polymethylene chain to yield the saturated natural product:
Substrate | Conditions | Product | Yield |
---|---|---|---|
Alkene 30a | H₂, Pd/C, EtOAc | (+)-Spirolaxine methyl ether | 90% |
This step finalizes the structure while preserving stereochemical integrity .
Propriétés
Formule moléculaire |
C24H34O6 |
---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(3R)-5,7-dimethoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H34O6/c1-16-11-13-24(29-16)12-7-9-17(30-24)8-5-4-6-10-20-19-14-18(26-2)15-21(27-3)22(19)23(25)28-20/h14-17,20H,4-13H2,1-3H3/t16-,17-,20-,24-/m1/s1 |
Clé InChI |
JCVYMDCKTLUBAJ-RYFDGZFISA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |
SMILES canonique |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |
Synonymes |
spirolaxine methyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.